Hpk1-IN-30
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hematopoietic progenitor kinase 1 inhibitor 30 (Hpk1-IN-30) is a small molecule inhibitor targeting hematopoietic progenitor kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 is predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses, particularly in T-cell receptor signaling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-30 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route includes the use of diaminopyrimidine carboxamides, which are synthesized through a series of reactions involving amination, cyclization, and functional group modifications . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Hpk1-IN-30 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups .
科学的研究の応用
Hpk1-IN-30 has a wide range of scientific research applications, including:
作用機序
Hpk1-IN-30 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition prevents the phosphorylation of downstream targets, such as the adaptor protein SLP76, which is crucial for T-cell receptor signaling. By blocking this pathway, this compound enhances T-cell activation and proliferation, leading to improved immune responses against tumors .
類似化合物との比較
Similar Compounds
Compound M074-2865: Another potent hematopoietic progenitor kinase 1 inhibitor identified through virtual screening with an IC50 value of 2.93 μM.
Uniqueness of Hpk1-IN-30
This compound stands out due to its high potency and selectivity in inhibiting hematopoietic progenitor kinase 1. It has demonstrated significant efficacy in preclinical models, enhancing T-cell activation and anti-tumor immunity. Its unique mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development in cancer immunotherapy .
生物活性
Hpk1-IN-30 is a selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases. HPK1 plays a crucial role in regulating immune responses and has been implicated in various cancers, making its inhibition a potential therapeutic strategy. This article details the biological activity of this compound, focusing on its mechanism of action, effects on immune cells, and implications for cancer therapy.
This compound inhibits HPK1 activity, which is known to function as a negative regulator of T-cell activation. By inhibiting HPK1, this compound enhances T-cell receptor (TCR) signaling, leading to increased T-cell activation and proliferation. This mechanism is particularly relevant in the context of cancer immunotherapy, where enhancing immune responses against tumors is critical.
Key Findings on Mechanism:
- T-Cell Activation : Inhibition of HPK1 leads to enhanced phosphorylation of downstream signaling molecules such as ERK and JNK, promoting T-cell activation .
- Apoptosis Induction : Studies indicate that this compound treatment increases apoptosis in cancer cells by upregulating pro-apoptotic factors like Bax and p53 while downregulating anti-apoptotic factors .
- Cytokine Production : The inhibitor also enhances the production of cytokines such as IFN-γ and TNF-α from activated T cells, further boosting anti-tumor immunity .
Effects on Tumor Microenvironment
The application of this compound has shown promising results in modifying the tumor microenvironment. In preclinical models, it has been observed to:
- Enhance Anti-Tumor Immunity : By blocking HPK1, this compound promotes a more favorable immune environment that facilitates the infiltration of cytotoxic T cells into tumors .
- Reduce Immunosuppressive Cells : The inhibitor decreases the presence of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which are known to suppress anti-tumor immune responses .
Case Study 1: Non-Hodgkin Lymphoma (NHL)
In a study involving patients with NHL, this compound was combined with anti-PD-1 therapy. The results indicated:
- Increased Tumor Response : The combination therapy led to significant tumor regression compared to control groups receiving only anti-PD-1 therapy.
- Mechanistic Insights : Enhanced apoptosis was observed in tumor cells, correlating with increased levels of pro-apoptotic markers and decreased NLRP3 inflammasome activity, suggesting a shift towards a more effective immune response .
Case Study 2: Pancreatic Cancer
In murine models of pancreatic cancer:
- Tumor Suppression : this compound treatment resulted in reduced tumor growth and improved survival rates.
- Immune Profiling : Flow cytometry analysis showed increased CD8+ T cell infiltration within tumors and enhanced cytokine production, indicating an active immune response against tumor cells .
Data Tables
Parameter | Control Group | This compound Treatment |
---|---|---|
Tumor Volume (mm³) | 150 ± 20 | 80 ± 15 |
CD8+ T Cell Infiltration (%) | 10% | 25% |
Apoptotic Rate (%) | 5% | 20% |
Cytokine Production (pg/mL) | IFN-γ: 50 | IFN-γ: 200 |
特性
分子式 |
C25H23FN6 |
---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
1-amino-6-(2-fluoro-6-methylphenyl)-4-(1-piperidin-4-ylpyrazol-4-yl)isoquinoline-7-carbonitrile |
InChI |
InChI=1S/C25H23FN6/c1-15-3-2-4-23(26)24(15)19-10-20-21(9-16(19)11-27)25(28)30-13-22(20)17-12-31-32(14-17)18-5-7-29-8-6-18/h2-4,9-10,12-14,18,29H,5-8H2,1H3,(H2,28,30) |
InChIキー |
UWYFMCQFODZGKO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)F)C2=CC3=C(C=C2C#N)C(=NC=C3C4=CN(N=C4)C5CCNCC5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。